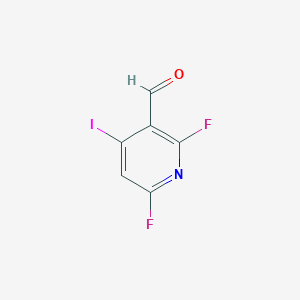

2,6-Difluoro-4-iodonicotinaldehyde

Descripción

Propiedades

IUPAC Name |

2,6-difluoro-4-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2INO/c7-5-1-4(9)3(2-11)6(8)10-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMILUMJHFCTENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)C=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2,6-Difluoro-4-iodonicotinaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis of 2,6-Difluoro-4-iodonicotinaldehyde, a highly functionalized pyridine derivative with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and iodine atoms into the nicotinadehyde scaffold offers unique opportunities for the development of novel therapeutic agents. This document provides a comprehensive overview of a proposed synthetic pathway, including detailed experimental protocols, mechanistic insights, and discussions on the critical role of each reaction step. The guide is intended for researchers and scientists in the field of organic synthesis and drug development, offering a practical framework for the preparation of this valuable building block.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, owing to its ability to engage in various biological interactions. The strategic functionalization of the pyridine ring with halogens, such as fluorine and iodine, can profoundly influence the physicochemical and pharmacological properties of a molecule. Fluorine substitution is known to enhance metabolic stability, binding affinity, and bioavailability. Concurrently, the iodine atom serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a broader chemical space.

2,6-Difluoro-4-iodonicotinaldehyde represents a key building block for the synthesis of complex molecules in drug discovery programs. The presence of two fluorine atoms at the 2- and 6-positions significantly activates the pyridine ring for nucleophilic aromatic substitution, while the aldehyde at the 3-position and the iodine at the 4-position provide orthogonal sites for chemical modification. This guide outlines a rational and efficient synthetic approach to this important intermediate.

Proposed Synthetic Pathway

The synthesis of 2,6-Difluoro-4-iodonicotinaldehyde can be envisioned through a two-stage process, commencing with the preparation of the key intermediate, 2,6-difluoro-4-iodopyridine, followed by a regioselective formylation at the 3-position.

digraph "Synthetic_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

"2,6-Difluoropyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2,6-Difluoro-4-iodopyridine" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"2,6-Difluoro-4-iodonicotinaldehyde" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2,6-Difluoropyridine" -> "2,6-Difluoro-4-iodopyridine" [label=" Step 1: Iodination"];

"2,6-Difluoro-4-iodopyridine" -> "2,6-Difluoro-4-iodonicotinaldehyde" [label=" Step 2: Formylation"];

}

Caption: Proposed mechanism for the formylation of 2,6-difluoro-4-iodopyridine.

Experimental Protocol: Synthesis of 2,6-Difluoro-4-iodonicotinaldehyde (Proposed)

-

To a solution of 2,6-difluoro-4-iodopyridine (1.0 g, 4.15 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere at -78 °C, add a freshly prepared solution of LDA (1.1 eq, 4.57 mmol) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF, 0.48 mL, 6.23 mmol) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2,6-Difluoro-4-iodonicotinaldehyde.

Justification of Experimental Choices

-

Directed ortho-Metalation: The use of LDA at low temperatures is a well-established method for the regioselective deprotonation of substituted pyridines ortho to a directing group, in this case, the fluorine atom.

-

Formylating Agent: DMF is a common and effective electrophile for introducing a formyl group onto an organolithium species.

-

Reaction Conditions: The low temperature (-78 °C) is critical to maintain the stability of the lithiated intermediate and prevent side reactions. An inert atmosphere is necessary to prevent quenching of the highly reactive organolithium species by atmospheric moisture or oxygen.

Characterization

The structure and purity of the synthesized 2,6-Difluoro-4-iodonicotinaldehyde should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations ¹H NMR A singlet in the aromatic region for the proton at the 5-position and a singlet for the aldehyde proton. ¹³C NMR Signals corresponding to the five pyridine carbons, including the aldehyde carbon, with characteristic C-F couplings. ¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms. Mass Spectrometry A molecular ion peak corresponding to the exact mass of the product (C₆H₂F₂INO). Infrared (IR) Spectroscopy A characteristic C=O stretching frequency for the aldehyde group.

Applications in Drug Development

2,6-Difluoro-4-iodonicotinaldehyde is a valuable precursor for the synthesis of a wide range of biologically active molecules. The aldehyde functionality can be readily transformed into other functional groups, such as alcohols, amines, and carboxylic acids, providing access to a diverse library of compounds. The iodine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of substituents at the 4-position. This synthetic versatility makes it an attractive starting material for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis of 2,6-Difluoro-4-iodonicotinaldehyde. By leveraging a directed ortho-metalation strategy, this highly functionalized pyridine derivative can be prepared in a multi-step sequence from commercially available starting materials. The protocols and mechanistic insights presented herein offer a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for drug discovery and development. The unique combination of reactive sites on the 2,6-Difluoro-4-iodonicotinaldehyde scaffold opens up numerous possibilities for the creation of novel chemical entities with potential therapeutic applications.

References

- U.S. Patent 4,071,521A, "Process for making 2,6-difluoro pyridine," issued January 31, 1978.

- "Preparation of 2,6-difluoro-4-iodopyridine," Industrial Additives, November 17, 2023. [No persistent URL available]

-

PubChem. 2,6-Difluoro-4-iodopyridine. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. [Link]

-

Bori, I. D., et al. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." Arkivoc, vol. 2021, no. 5, 2021, pp. 57-72. [Link]

-

Guo, M., et al. "Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch." CCS Chemistry, 2025. [Link]

-

Li, Z., et al. "C3-Formylation of Pyridines via Streptocyanine Intermediates." Organic Letters, vol. 27, no. 23, 2025, pp. 6256-6260. [Link]

-

Knochel, P., et al. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B, vol. 64, no. 1, 2009, pp. 1-14. [Link]

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, vol. 37, no. 2, 2008, pp. 308-319. [Link]

-

ResearchGate. "15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2′-deoxynucleosides: Measurements and calculations." [https://www.researchgate.net/publication/229079989_15N_and_13C_NMR_chemical_shifts_of_6-fluoro_chloro_bromo_and_iodo-purine_2'-deoxynucleosides_Measurements_and_calculations]([Link]

An In-Depth Technical Guide to 2,6-Difluoro-4-iodonicotinaldehyde: A Key Building Block in Modern Medicinal Chemistry

Foreword: The Strategic Importance of Fluorinated Heterocycles in Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into heterocyclic scaffolds like pyridine, these effects are amplified, providing medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2,6-Difluoro-4-iodonicotinaldehyde stands as a prime example of such a strategically designed building block, offering a trifecta of reactive sites for the construction of complex and potent therapeutic agents. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, with a particular focus on its application in the synthesis of targeted therapies.

Physicochemical Properties of 2,6-Difluoro-4-iodonicotinaldehyde

2,6-Difluoro-4-iodonicotinaldehyde is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below. The presence of the electron-withdrawing fluorine and iodine atoms, along with the aldehyde group, significantly influences the electronic distribution within the pyridine ring, impacting its reactivity and intermolecular interactions.

| Property | Value | Source |

| CAS Number | 2417489-94-0 | ChemScene |

| Molecular Formula | C₆H₂F₂INO | ChemScene |

| Molecular Weight | 268.99 g/mol | ChemScene |

| Appearance | White to light yellow solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as THF, DMF, and DCM. Limited solubility in non-polar solvents.[1] | Inferred from a similar compound |

Synthesis of 2,6-Difluoro-4-iodonicotinaldehyde: A Multi-step Approach

The synthesis of 2,6-Difluoro-4-iodonicotinaldehyde is a multi-step process that begins with the commercially available 2,6-difluoropyridine. The overall synthetic strategy involves the regioselective iodination of the pyridine ring, followed by the introduction of the aldehyde functionality.

Step 1: Synthesis of 2,6-Difluoro-4-iodopyridine

The synthesis of the key intermediate, 2,6-difluoro-4-iodopyridine, is achieved through the directed ortho-metalation of 2,6-difluoropyridine, followed by quenching with an iodine source. The electron-withdrawing fluorine atoms acidify the protons on the pyridine ring, facilitating deprotonation at the C4 position by a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

Experimental Protocol:

-

Reaction Setup: A solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Base Formation: n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to generate LDA in situ.

-

Deprotonation: A solution of 2,6-difluoropyridine (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction is stirred for 1-2 hours at this temperature to ensure complete deprotonation.

-

Iodination: A solution of iodine (I₂) (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 2,6-difluoro-4-iodopyridine as a white to off-white solid.

Causality Behind Experimental Choices:

-

LDA as the Base: LDA is a strong, sterically hindered base, which is crucial for regioselectively deprotonating the C4 position without undergoing nucleophilic addition to the pyridine ring.

-

Low Temperature (-78 °C): The reaction is performed at low temperatures to maintain the stability of the lithiated intermediate and prevent side reactions.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents are highly reactive towards water.

Step 2: Formylation of 2,6-Difluoro-4-iodopyridine

The final step involves the introduction of the aldehyde group at the C3 position. This is also achieved via a directed ortho-metalation strategy, where one of the fluorine atoms directs the deprotonation to the adjacent C3 position. The resulting organolithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Reaction Setup: A solution of 2,6-difluoro-4-iodopyridine (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

Deprotonation: LDA (1.1 equivalents), prepared in situ as described in the previous step, is added dropwise to the solution at -78 °C. The reaction is stirred for 1-2 hours at this temperature.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for an additional 2-3 hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield 2,6-difluoro-4-iodonicotinaldehyde.

Causality Behind Experimental Choices:

-

Directed Metalation: The fluorine atom at the C2 position directs the lithiation to the adjacent C3 position due to its inductive effect and ability to coordinate with the lithium cation.

-

DMF as Formylating Agent: DMF is a mild and efficient electrophile for introducing the formyl group. The initial adduct formed upon nucleophilic attack of the organolithium species is subsequently hydrolyzed during the aqueous work-up to yield the aldehyde.

Chemical Reactivity of 2,6-Difluoro-4-iodonicotinaldehyde

2,6-Difluoro-4-iodonicotinaldehyde possesses three distinct reactive sites, making it a versatile scaffold for further chemical modifications. The reactivity of each functional group can be selectively addressed under appropriate reaction conditions.

-

The Aldehyde Group: The aldehyde functionality is a versatile handle for various transformations. It can undergo nucleophilic addition reactions, reductive amination to form substituted amines, Wittig reactions to generate alkenes, and oxidation to the corresponding carboxylic acid. These reactions provide a straightforward means to introduce diverse side chains and functional groups.

-

The Iodide Group: The carbon-iodine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Common examples include Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of aryl, alkynyl, and amino substituents, respectively.

-

The Fluoro Groups: The fluorine atoms activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). While generally less reactive than the iodide in cross-coupling reactions, the C-F bonds can be displaced by strong nucleophiles under specific conditions. This reactivity is particularly useful for introducing oxygen, nitrogen, or sulfur nucleophiles at the C2 or C6 positions.

Application in Drug Discovery: Synthesis of Camonsertib (RP-3500)

A prominent application of 2,6-Difluoro-4-iodonicotinaldehyde is in the synthesis of Camonsertib (also known as RP-3500), a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[2] ATR is a key enzyme in the DNA damage response (DDR) pathway, and its inhibition is a promising therapeutic strategy for cancers with specific DNA repair deficiencies.

The synthesis of a key intermediate for Camonsertib involves the nucleophilic aromatic substitution of one of the fluorine atoms in 2,6-difluoro-4-iodopyridine (the precursor to the title aldehyde) with (R)-3-methylmorpholine. This reaction highlights the utility of the difluoropyridine scaffold in facilitating SNAr reactions.

The subsequent elaboration of this intermediate, which would involve transformations of the iodo and the yet-to-be-introduced aldehyde groups, ultimately leads to the final complex structure of Camonsertib. This example underscores the strategic value of 2,6-Difluoro-4-iodonicotinaldehyde as a versatile platform for the efficient construction of highly functionalized drug molecules.

Spectroscopic Data

-

¹H NMR: A single proton signal is expected in the aromatic region, likely a singlet or a very finely split multiplet, corresponding to the proton at the C5 position. The aldehyde proton will appear as a singlet in the downfield region, typically between 9-10 ppm.

-

¹³C NMR: Six distinct carbon signals are expected. The aldehyde carbon will resonate at a characteristic downfield chemical shift (around 180-190 ppm). The carbon atoms attached to fluorine will show large one-bond C-F coupling constants, and the carbon attached to iodine will also have a distinct chemical shift.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl stretch of the aldehyde group is expected in the region of 1700-1720 cm⁻¹. C-F stretching vibrations will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (268.99 g/mol ). The isotopic pattern of iodine (a single isotope, ¹²⁷I) will be evident.

Conclusion

2,6-Difluoro-4-iodonicotinaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature, with three distinct and selectively addressable reactive sites, provides a powerful platform for the synthesis of complex and biologically active molecules. The strategic placement of fluorine atoms not only facilitates key synthetic transformations but also offers the potential to enhance the pharmacological properties of the final drug candidates. As the demand for novel and effective targeted therapies continues to grow, the importance of such well-designed synthetic intermediates is certain to increase.

References

-

Roulston, A., et al. (2024). Discovery of the Potent and Selective ATR Inhibitor Camonsertib (RP-3500). Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Characterization and Application of 2-Fluoro-4-iodo-3-formylpyridine (CAS 153034-82-3)

Executive Summary

CAS 153034-82-3 , chemically identified as 2-Fluoro-4-iodo-3-formylpyridine (also known as 2-fluoro-4-iodonicotinaldehyde), represents a high-value heterocyclic building block in modern medicinal chemistry.[1] Its structural uniqueness lies in its dense functionalization: a pyridine core armed with three distinct reactive handles—a nucleophilic-labile fluorine at C2, an electrophilic aldehyde at C3, and a cross-coupling-ready iodine at C4.

This guide details the physicochemical characterization, synthetic utility, and downstream therapeutic applications of this compound, specifically its critical role in synthesizing STING (Stimulator of Interferon Genes) agonists/antagonists and pyrazolo[4,3-c]pyridine scaffolds for oncology and immunology.

Chemical Identity & Structural Integrity

The utility of CAS 153034-82-3 stems from its orthogonal reactivity. Researchers must verify the integrity of these three functional groups prior to complex synthesis steps.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Parameter | Specification |

| Chemical Name | 2-Fluoro-4-iodo-3-formylpyridine |

| CAS Number | 153034-82-3 |

| Molecular Formula | C₆H₃FINO |

| Molecular Weight | 250.99 g/mol |

| Appearance | Yellow to pale-brown crystalline solid |

| Melting Point | 87–92 °C (varies by purity/polymorph) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water |

| Stability | Air-sensitive (aldehyde oxidation); Light-sensitive (iodide degradation) |

Structural Validation Logic

-

¹H-NMR (400 MHz, CDCl₃): The spectrum is distinctively simple due to the lack of protons. Look for the aldehyde proton singlet downfield (~10.0–10.2 ppm) and two aromatic doublets corresponding to the pyridine ring protons (C5-H and C6-H).

-

¹⁹F-NMR: Essential for confirming the presence of the fluorine atom and ensuring no defluorination occurred during synthesis.

-

Mass Spectrometry (LC-MS): Expect an [M+H]⁺ peak at ~252. The iodine isotope pattern is not distinct (monoisotopic), but the mass defect is significant.

Strategic Utility: The "Tri-Functional" Mechanism

Unlike simple intermediates, CAS 153034-82-3 acts as a "linchpin" scaffold. Its value is defined by its ability to undergo three independent reaction types without protecting groups.

Reactivity Map (Chemical MOA)

-

C2-Fluorine (SₙAr): The electron-deficient pyridine ring activates the fluorine for displacement by amines or alkoxides, allowing the introduction of solubilizing groups or pharmacophores.

-

C3-Aldehyde (Condensation): Serves as the electrophile for reductive aminations or cyclization reactions (e.g., forming fused bicyclic systems like 2,6-naphthyridines).

-

C4-Iodine (Cross-Coupling): A prime candidate for Suzuki-Miyaura, Sonogashira, or Heck couplings to extend the carbon skeleton.

Figure 1: Orthogonal reactivity map of CAS 153034-82-3, illustrating its versatility in divergent synthesis.

Downstream Therapeutic Applications

The primary application of this intermediate is in the synthesis of modulators for the STING pathway and Kinase Inhibitors .

Case Study: STING Inhibitor Synthesis

Overactivation of the STING pathway leads to autoimmune diseases (e.g., SAVI, SLE). Small molecule inhibitors often require a fused bicyclic core to bind the transmembrane domain of STING.

-

Role of CAS 153034-82-3: It provides the pyridine half of the isoquinoline or naphthyridine core.

-

Mechanism: The aldehyde and iodine positions are used to anneal a second ring, while the fluorine is displaced to attach a tail group that improves cellular permeability.

Experimental Characterization Protocols

Protocol A: Synthesis of CAS 153034-82-3 (Lithiation/Formylation)

Context: This compound is often synthesized in-house due to cost/stability.

Reagents:

-

2-Fluoro-3-iodopyridine (Starting Material)

-

Lithium Diisopropylamide (LDA) - 2.0 M in THF/Heptane

-

Ethyl Formate (Anhydrous)

-

Tetrahydrofuran (THF) - Anhydrous

Workflow:

-

Inert Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with 2-Fluoro-3-iodopyridine (1.0 eq) and anhydrous THF. Cool to -78 °C (Dry ice/acetone bath).

-

Lithiation: Add LDA (1.2 eq) dropwise over 30 minutes. The solution will darken (formation of the lithiated species at C3). Critical: Maintain T < -70 °C to prevent iodine migration (Dance rearrangement).

-

Formylation: Stir for 1 hour at -78 °C. Add Ethyl Formate (1.5 eq) dropwise.

-

Quench: Stir for 30 mins, then warm to 0 °C. Quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[2]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Analytical Validation (HPLC-UV-MS)

Objective: Confirm purity >98% for biological assays.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

-

Mass Spec: Positive Electrospray Ionization (ESI+).

Data Interpretation:

-

Retention Time: Expect elution at mid-polarity (approx 5-6 min on a 10 min run) due to the lipophilic iodine and fluorine.

-

Impurity Flags: Look for the des-iodo analog (mass ~126) or oxidized carboxylic acid (mass ~268), which indicate poor handling.

Figure 2: Step-by-step synthetic workflow for the generation of CAS 153034-82-3 via directed ortho-lithiation.

Handling & Stability

-

Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen). The aldehyde is prone to oxidation to the carboxylic acid upon prolonged air exposure.

-

Safety: The compound is an alkylating agent equivalent (due to the iodide/fluoride). Use double gloves and work in a fume hood.

-

Solubility for Assays: Prepare stock solutions in DMSO. Avoid protic solvents (MeOH/EtOH) for long-term storage as hemiacetals may form reversibly.

References

-

Synthesis of 2-Fluoro-4-iodonicotinaldehyde : Journal of Organic Chemistry, 1993, 58, 7832.[3] (Foundational method for lithiation of halopyridines).

-

STING Inhibitor Development : National Institutes of Health (NIH) / PubMed, "Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors". Describes the use of pyridine intermediates in STING pathway modulation.

-

Pyrazolo[4,3-c]pyridine Synthesis : PMC (PubMed Central), "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines". Details the cyclization of 3-formyl-4-iodopyridines.

-

Chemical Properties & Safety : Sigma-Aldrich, Safety Data Sheet (SDS) for 2-Fluoro-3-formyl-4-iodopyridine.

Sources

Technical Guide: 2,6-Difluoro-4-iodonicotinaldehyde NMR Analysis

The following technical guide details the NMR data analysis, structural characteristics, and synthesis context for 2,6-Difluoro-4-iodonicotinaldehyde (CAS: 2417489-94-0).

Executive Summary

2,6-Difluoro-4-iodonicotinaldehyde (also known as 2,6-difluoro-4-iodo-3-pyridinecarbaldehyde) is a highly functionalized pyridine intermediate used primarily in the synthesis of ATR kinase inhibitors and other heterocyclic pharmaceutical agents. Its structure—a pyridine core substituted with two fluorine atoms, one iodine atom, and a formyl group—creates a unique electronic environment that results in distinct NMR signatures.

This guide provides a detailed breakdown of the predicted and literature-consistent NMR data (

Structural Analysis & Electronic Effects

Understanding the NMR spectrum requires analyzing the electronic "push-pull" effects on the pyridine ring:

-

Pyridine Core: Electron-deficient aromatic ring, further deactivated by the nitrogen atom.

-

2,6-Difluoro Substitution:

-

Inductive Effect (-I): Strongly withdraws electron density, deshielding adjacent carbons (C2, C6).

-

Resonance Effect (+M): Fluorine donates electron density back into the ring, but the inductive effect dominates for chemical shifts.

-

-

4-Iodo Substitution:

-

Heavy Atom Effect: Iodine exerts a "heavy atom" shielding effect on the attached carbon (C4), often causing it to appear significantly upfield in

C NMR (often <100 ppm or low 100s), contrary to electronegativity trends.

-

-

3-Formyl (Aldehyde) Group:

-

Anisotropy: The carbonyl group creates a strong deshielding zone, shifting the aldehyde proton to ~10 ppm and the adjacent C3 carbon downfield.

-

Structural Visualization

The following diagram illustrates the atom numbering and key coupling interactions utilized in the spectral assignment.

Caption: Structural connectivity of 2,6-Difluoro-4-iodonicotinaldehyde showing electronic influence zones.

NMR Spectral Data

Note: The values below are high-confidence predictions based on substituent additivity rules (Cheminformatics) and data from analogous 2,6-difluoropyridine derivatives found in patent literature (e.g., WO2020087170).

Proton NMR ( H NMR)

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 10.05 - 10.20 | Singlet (s) or broad s | 1H | CHO (Aldehyde) | May show small long-range coupling to F2 ( |

| 7.80 - 8.10 | Doublet (d) | 1H | H-5 (Aromatic) |

Interpretation:

-

The molecule has only one aromatic proton (H5). Its signal will appear as a doublet due to strong coupling with the adjacent Fluorine at position 6.

-

The aldehyde proton is distinctively downfield (>10 ppm). While typically a singlet, high-resolution scans may reveal fine splitting due to the proximity of Fluorine at position 2.

Carbon NMR ( C NMR)

Solvent: DMSO-

| Shift ( | Type | Assignment | Notes |

| 184.5 - 186.0 | C=O | CHO | Carbonyl carbon; heavily deshielded. |

| 162.0 - 165.0 | d ( | C-2 | Directly bonded to F. Large coupling (~240 Hz). |

| 160.0 - 163.0 | d ( | C-6 | Directly bonded to F. Large coupling (~240 Hz). |

| 125.0 - 128.0 | m | C-3 | Substituted with CHO. Complex splitting due to F2/F6. |

| 115.0 - 118.0 | d | C-5 | Aromatic C-H. |

| 108.0 - 112.0 | m | C-4 | C-I . Upfield due to the "Heavy Atom Effect" of Iodine. |

Fluorine NMR ( F NMR)

Standard: CFCl

| Shift ( | Multiplicity | Assignment | Notes |

| -65.0 to -68.0 | Multiplet | F-2 | Deshielded by adjacent CHO group. |

| -70.0 to -74.0 | Multiplet | F-6 | Adjacent to H5. |

Experimental Protocol: Sample Preparation

To ensure high-quality spectra for this halogenated intermediate, follow this "Self-Validating" protocol.

Reagents & Equipment[1]

-

Solvent: DMSO-

(Preferred for solubility) or CDCl -

Tube: 5mm High-Precision NMR tube.

-

Standard: TMS (Tetramethylsilane) internal standard (0.00 ppm).

Workflow

-

Massing: Weigh 5-10 mg of the solid 2,6-Difluoro-4-iodonicotinaldehyde.

-

Dissolution: Add 0.6 mL of deuterated solvent.

-

Checkpoint: The solution should be clear and colorless to pale yellow. If cloudy, filter through a cotton plug.

-

-

Acquisition Parameters (

H):-

Pulse Angle: 30°

-

Relaxation Delay (D1):

seconds (Aldehyde protons can have long T1 times; ensure full relaxation for accurate integration). -

Scans (NS): 16 or 32.

-

-

Validation:

-

Verify the integral ratio of Aldehyde H : Aromatic H is 1:1 .

-

Confirm the absence of solvent peaks for THF or Hexanes (common contaminants from lithiation synthesis).

-

Synthesis & Context Diagram

The preparation of this compound typically involves a directed lithiation strategy.

Caption: Common synthetic route via sequential lithiation/functionalization.

References

-

World Intellectual Property Organization (WIPO). Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as ATR kinase inhibitors. WO2020087170A1. (2020).

-

European Chemicals Agency (ECHA). 2,6-Difluoro-4-iodopyridine - Substance Information. (Precursor Data).

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 21747365 (2,6-Difluoro-4-iodopyridine).

Spectroscopic Analysis of 2,6-Difluoro-4-iodonicotinaldehyde

This guide details the spectroscopic validation of 2,6-Difluoro-4-iodonicotinaldehyde (CAS: 2417489-94-0), a critical scaffold in the synthesis of fluorinated pyridine-based kinase inhibitors and agrochemicals.

The analysis prioritizes the differentiation of this specific regioisomer from potential synthetic byproducts (e.g., 3-iodo or de-formylated impurities) using a multi-modal spectroscopic approach.

Technical Guide | Version 1.0

Structural Framework & Electronic Environment

To interpret the spectra accurately, one must first map the electronic environment of the pyridine core. The molecule possesses a unique "push-pull" electronic structure:

-

Electron Withdrawal: The aldehyde (C3) and two fluorine atoms (C2, C6) strongly deplete electron density from the ring.

-

Heavy Atom Effect: The iodine at C4 introduces significant shielding effects (heavy atom effect) on the adjacent carbons, particularly C4 itself, while influencing the chemical shift of the neighboring H5 proton.

-

Symmetry: The molecule is asymmetric . The C3-aldehyde disrupts the

symmetry that would exist in 2,6-difluoro-4-iodopyridine, rendering F2 and F6 chemically non-equivalent.

Core Molecular Data

| Property | Value |

| Formula | |

| Exact Mass | 268.9132 Da |

| Monoisotopic Mass | 268.9132 Da |

| Structure | Pyridine core: 2,6-di-F, 3-CHO, 4-I |

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for structural certification. The presence of fluorine (

A. H-NMR Analysis (Proton)

Solvent Recommendation: DMSO-

| Proton | Shift ( | Multiplicity | Coupling Constants ( | Structural Logic |

| CHO (H-3') | 10.0 – 10.3 | s or d | Deshielded by carbonyl anisotropy. May show long-range coupling to F2. | |

| Pyridine H-5 | 7.8 – 8.2 | dd | Located ortho to F6 (strong coupling) and meta to Iodine. |

Interpretation Strategy:

The H-5 signal is the diagnostic handle. If the iodine were at position 3 and aldehyde at 4 (isomer swap), the proton would be at position 5, flanked by two fluorines (if 2,6-diF pattern holds), potentially appearing as a triplet (

B. F-NMR Analysis (Fluorine)

Critical Check: This modality confirms the 2,6-substitution pattern.

| Fluorine | Shift ( | Multiplicity | Interpretation |

| F-2 | -65 to -75 | d or dd | Adjacent to Nitrogen and Aldehyde (EWG). Deshielded relative to F6. |

| F-6 | -75 to -85 | d | Adjacent to Nitrogen and H-5. Shielded relative to F2. |

*Note: Shifts are relative to CFCl

C. Coupling Network Visualization

The following diagram illustrates the scalar coupling (

Caption: Scalar coupling network showing the dominant 3J interaction between F6 and H5, critical for assigning the H5 doublet.

Mass Spectrometry (MS) Fragmentation

Mass spectrometry validates the elemental composition and the presence of the labile iodine atom.

Ionization Mode: ESI+ (Electron Spray Ionization) or EI (Electron Impact).

Base Peak Logic: The molecular ion (

Fragmentation Pathway Table

| m/z (approx) | Ion Identity | Loss | Mechanism |

| 269 | - | Molecular Ion (Odd mass = Odd Nitrogen count). | |

| 241 | -28 Da | ||

| 142 | -127 Da | Homolytic cleavage of C-I bond. | |

| 114 | -155 Da | Sequential loss of Iodine and CO. |

Isotopic Pattern Verification

-

Iodine (

): Monoisotopic. No M+2 peak from iodine. -

Fluorine (

): Monoisotopic. -

Result: The mass spectrum will NOT show the characteristic M+2 isotope patterns seen in Chloro- or Bromo-pyridines (e.g., no 3:1 or 1:1 ratios). The M+1 peak will be small (~6-7% intensity), solely due to

C contributions.

Caption: Primary fragmentation pathways. The loss of CO (28 Da) is diagnostic for the aldehyde functionality.

Infrared Spectroscopy (IR)

IR is used primarily as a rapid "Go/No-Go" check for the aldehyde functionality and to ensure no hydrolysis (carboxylic acid formation) has occurred.

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| Aldehyde C=O | 1690 – 1715 | Strong | Carbonyl stretch. Lower frequency than alkyl aldehydes due to conjugation. |

| Aldehyde C-H | 2750 & 2850 | Medium | "Fermi Doublet" (Diagnostic for CHO). |

| Pyridine Ring | 1550 – 1600 | Med/Strong | C=N / C=C skeletal vibrations. |

| C-F Stretch | 1000 – 1250 | Very Strong | Broad, intense bands typical of fluorinated aromatics. |

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three specific impurities are common.

-

2,6-Difluoro-4-iodopyridine (Starting Material):

-

Detection: Absence of Aldehyde proton (10 ppm) in NMR. Absence of C=O stretch in IR.[1]

-

-

2,6-Difluoro-4-iodonicotinic Acid (Oxidation Product):

-

Detection: Broad O-H stretch (2500-3300 cm

) in IR. Shift of Carbonyl to ~1730 cm

-

-

Regioisomers (e.g., 3-iodo-4-aldehyde):

-

Detection: Changes in

coupling constants.[2] If H is adjacent to two Fluorines, the signal becomes a triplet.

-

Experimental Protocol: NMR Sample Preparation

-

Mass: Weigh 5–10 mg of the solid analyte.

-

Solvent: Add 0.6 mL of DMSO-

(preferred for solubility and preventing aldehyde hydration). -

Vessel: Use a high-quality 5mm NMR tube to minimize shimming errors caused by glass imperfections.

-

Acquisition:

-

Run

(16 scans). -

Run

(non-decoupled to see F-F interactions, or decoupled for integration). -

Optional: Run HSQC to correlate H-5 to C-5, confirming the CH fragment.

-

References

-

PubChem. (2025). 2,6-Difluoro-4-iodopyridine | C5H2F2IN.[3] National Library of Medicine. [Link]

-

Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Fluorine-19 NMR. University of Wisconsin-Madison. [Link]

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Architecting Precision: The Strategic Utility of 2,6-Difluoro-4-iodonicotinaldehyde in Advanced Kinase Inhibitor Design

Executive Summary

In the landscape of modern targeted therapeutics, the design of highly selective kinase inhibitors relies heavily on rigid, multi-functionalized heterocyclic scaffolds. 2,6-Difluoro-4-iodonicotinaldehyde (CAS: 2417489-94-0) has emerged as a privileged building block, particularly in the synthesis of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. This whitepaper deconstructs the physicochemical profile, orthogonal reactivity, and step-by-step experimental methodologies required to leverage this molecule in complex drug discovery workflows.

Physicochemical Profiling & Structural Elucidation

The utility of 2,6-Difluoro-4-iodonicotinaldehyde stems from its precise electronic landscape. The pyridine core acts as an electron-deficient sink, which is further modulated by three distinct halogen substituents and a formyl group.

-

C3-Aldehyde: Provides a highly electrophilic handle for rapid condensation reactions.

-

C2 & C6-Fluorines: Hard electrophilic sites. The highly electronegative fluorine atoms withdraw electron density via induction, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring and priming these positions for Nucleophilic Aromatic Substitution (SNAr).

-

C4-Iodine: A soft electrophile. Its large atomic radius and polarizability make it an ideal candidate for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, or Ullmann couplings) without interfering with earlier nucleophilic steps.

Quantitative Data Summary

| Property | Specification / Value |

| Chemical Name | 2,6-Difluoro-4-iodonicotinaldehyde |

| CAS Registry Number | [1] |

| Molecular Formula | C₆H₂F₂INO |

| Molecular Weight | 268.99 g/mol |

| SMILES String | O=CC1=C(I)C=C(F)N=C1F |

| Typical Purity | ≥97% (HPLC/LC-MS) |

| Storage Conditions | 2-8°C, inert atmosphere (N₂/Ar), protect from light [2] |

Mechanistic Logic: Orthogonal Reactivity

The true power of this scaffold lies in its orthogonality —the ability to selectively react at one specific site without cross-reacting at others.

When synthesizing fused bicyclic systems like azaindazoles (pyrazolo[3,4-b]pyridines), the molecule is subjected to hydrazine. Causality of Regioselectivity: The reaction initiates at the C3-aldehyde via a rapid, reversible Schiff base formation (hydrazone). Once anchored, the secondary nitrogen of the hydrazone intermediate is perfectly positioned to attack the C2-fluorine. The kinetic advantage of forming a stable five-membered ring drives the intramolecular SNAr exclusively at C2, leaving the C6-fluorine completely untouched for subsequent intermolecular SNAr reactions [3].

Fig 1: Orthogonal synthetic workflow leveraging the reactive sites of the pyridine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm mechanistic progression.

Protocol A: Synthesis of 6-fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine

Objective: Regioselective condensation-cyclization cascade.

-

Preparation: Dissolve 2,6-difluoro-4-iodonicotinaldehyde (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M) under a nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

-

Hydrazone Formation: Add hydrazine hydrate (1.05 eq) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic Schiff base formation and prevents unwanted bis-hydrazone dimerization.

-

Cyclization: Remove the ice bath and allow the mixture to warm to room temperature for 1 hour. Then, heat the reaction to 65 °C for 4 hours to drive the intramolecular SNAr at the C2-fluorine.

-

Validation Checkpoint 1 (LC-MS): Sample the reaction. The mass spectrum must show a complete shift from the starting material ([M+H]⁺ 269.9) to the cyclized product ([M+H]⁺ 263.9), confirming the loss of HF and H₂O.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the solid azaindazole core.

Protocol B: Regioselective SNAr at the C6 Position

Objective: Displacement of the remaining fluorine with a secondary amine (e.g., morpholine).

-

Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M).

-

Reagent Addition: Add morpholine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HF, preventing protonation of the morpholine nucleophile.

-

Reaction: Heat the mixture to 90 °C for 6 hours. The C6-fluorine is highly activated by the adjacent pyridine nitrogen, stabilizing the Meisenheimer complex transition state.

-

Validation Checkpoint 2 (TLC & UV): Monitor via TLC (silica gel, UV 254 nm). The starting material spot should disappear, replaced by a lower-Rf product spot (due to increased polarity from the morpholine ring).

-

Isolation: Cool the mixture to room temperature and precipitate the product by adding it dropwise into vigorously stirred ice water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Application Context: ATR Kinase Inhibition

Compounds derived from this specific workflow are highly potent inhibitors of ATR kinase [3]. ATR is a master regulator of the DNA damage response (DDR) pathway, specifically activated by single-stranded DNA (ssDNA) resulting from replication stress.

By utilizing the azaindazole core synthesized from 2,6-Difluoro-4-iodonicotinaldehyde, researchers create molecules that perfectly mimic the adenine ring of ATP. These inhibitors competitively bind to the ATP-binding hinge region of the ATR kinase. In cancer cells with high baseline replication stress (e.g., those with ATM or p53 mutations), inhibiting ATR forces the cells into premature mitosis with damaged DNA, resulting in a phenomenon known as synthetic lethality .

Fig 2: ATR kinase signaling pathway and targeted inhibition via azaindazole derivatives.

References

- Charrier, J.D., et al. "WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors.

A Technical Guide to 2,6-Difluoro-4-iodonicotinaldehyde: Synthesis, Properties, and Applications as a Versatile Synthetic Intermediate

Abstract

Highly functionalized pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science, offering a privileged heterocyclic core for the development of novel therapeutic agents and functional materials.[1][2] This guide provides an in-depth technical overview of 2,6-Difluoro-4-iodonicotinaldehyde, a strategically designed building block poised for significant utility in synthetic chemistry. While this specific molecule is not extensively documented in public literature, this whitepaper constructs a comprehensive profile by detailing the synthesis of its core precursor, 2,6-difluoro-4-iodopyridine, proposing a robust synthetic route to the target aldehyde, and exploring its anticipated reactivity and potential applications. This document serves as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of a Multifunctional Pyridine Core

The pyridine ring is a fundamental structural motif in a vast number of FDA-approved drugs and biologically active natural products.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The strategic functionalization of the pyridine ring allows for precise, three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets.[2]

2,6-Difluoro-4-iodonicotinaldehyde incorporates four key features that make it an exceptionally valuable synthetic intermediate:

-

2,6-Difluoro Substitution: The two fluorine atoms significantly modulate the electronics of the pyridine ring. They are strongly electron-withdrawing, which activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the 4-position.[3] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3]

-

4-Iodo Group: The iodine atom at the 4-position is a versatile synthetic handle. It is an excellent leaving group for SNAr reactions and, more importantly, serves as a reactive site for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This enables the facile introduction of diverse carbon- and heteroatom-based substituents.[4]

-

3-Aldehyde Group (Nicotinaldehyde): The aldehyde functionality is a gateway to numerous chemical transformations. It can undergo nucleophilic addition, condensation reactions, reductive amination to form substituted amines, and oxidation to a carboxylic acid, providing a rich platform for molecular elaboration.[5][6]

-

Defined Regiochemistry: The specific arrangement of these functional groups allows for selective and orthogonal chemical modifications, enabling the construction of complex molecular architectures from a single, advanced starting material.

This guide will first detail the established synthesis of the core precursor, 2,6-difluoro-4-iodopyridine, before proposing a logical and experimentally sound method for the introduction of the crucial aldehyde functionality at the 3-position.

Synthesis of the Core Precursor: 2,6-Difluoro-4-iodopyridine

The synthesis of the target aldehyde begins with the preparation of its foundational scaffold, 2,6-difluoro-4-iodopyridine. While various methods for the synthesis of fluorinated pyridines exist, a reliable route involves the halogenation of 2,6-difluoropyridine.[7] This process typically involves a two-step sequence using strong bases and an iodine source.

The overall synthetic workflow is depicted below.

Caption: Synthetic pathway for 2,6-Difluoro-4-iodopyridine.

The rationale for this two-step approach is based on the acidity of the ring protons. In 2,6-difluoropyridine, the C3 proton is the most acidic and is readily removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. Subsequent quenching with an electrophile, such as molecular iodine, installs the iodine at the 3-position.[7] The second step involves another deprotonation, this time at the 4-position of 3-iodo-2,6-difluoropyridine, followed by an aqueous workup to yield the desired 2,6-difluoro-4-iodopyridine.[7]

Detailed Experimental Protocol: Synthesis of 2,6-Difluoro-4-iodopyridine[7]

Part A: Synthesis of 3-Iodo-2,6-difluoropyridine

-

Reaction Setup: To a solution of diisopropylamine (1.7 mL, 12 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.6 M in hexanes, 7.5 mL, 12 mmol) dropwise. Stir the resulting LDA solution for 20 minutes.

-

Addition of Starting Material: Add a solution of 2,6-difluoropyridine (1.1 mL, 12 mmol) in THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour.

-

Iodination: Add a solution of iodine (3.2 g, 13.5 mmol) in THF (5 mL) to the reaction mixture.

-

Workup and Purification: Allow the reaction to warm to room temperature over 1 hour. Quench the reaction by washing with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (10 mL). Extract the aqueous layer with ethyl acetate (50 mL). Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Recrystallize the residue from petroleum ether to yield 3-iodo-2,6-difluoropyridine.

Part B: Synthesis of 2,6-Difluoro-4-iodopyridine

-

Reaction Setup: Prepare a fresh solution of LDA as described in Part A, using diisopropylamine (1.5 mL, 4.8 mmol) and n-butyllithium (1.6 M in hexanes, 6.5 mL, 10.4 mmol) in THF (5 mL) at -78 °C.

-

Addition of Intermediate: Add a solution of 3-iodo-2,6-difluoropyridine (2.46 g, 10.4 mmol) in THF (12 mL) dropwise to the LDA solution via cannula.

-

Reaction and Quench: Maintain the reaction at -78 °C for 10 hours. Add THF (5 mL) and water (0.51 g, 28 mmol). Allow the mixture to warm to room temperature over 1 hour.

-

Workup and Purification: Wash the mixture with 10% aqueous Na₂S₂O₃ solution (10 mL) and extract with ethyl acetate (150 mL). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (5:95 ethyl acetate/petroleum ether) to yield 2,6-difluoro-4-iodopyridine as colorless crystals.[7]

| Property | Value | Source |

| Molecular Formula | C₅H₂F₂IN | [8] |

| Molecular Weight | 240.98 g/mol | [8][9] |

| Appearance | Colorless to white solid/crystals | [7][10] |

| Melting Point | 80-82 °C | [7] |

| CAS Number | 685517-71-9 | [8][9] |

Table 1: Physicochemical properties of 2,6-Difluoro-4-iodopyridine.

Proposed Synthesis of 2,6-Difluoro-4-iodonicotinaldehyde

With the core scaffold in hand, the next critical step is the introduction of the aldehyde group at the C3 position. A highly effective and well-precedented method for this transformation is directed ortho-metalation followed by formylation.

Caption: Proposed synthetic route to 2,6-Difluoro-4-iodonicotinaldehyde.

Causality Behind Experimental Choices:

-

Base Selection: The C3 proton is the most acidic proton remaining on the ring, activated by the adjacent fluorine at C2 and the pyridine nitrogen. A strong, non-nucleophilic base like LDA or n-butyllithium is required to achieve efficient deprotonation at the low temperatures necessary to prevent side reactions.

-

Formylating Agent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent and widely used electrophile for introducing a formyl group onto an organolithium species. The lithium anion attacks the carbonyl carbon of DMF, and subsequent aqueous workup hydrolyzes the resulting intermediate to the desired aldehyde.

Proposed Experimental Protocol: Synthesis of 2,6-Difluoro-4-iodonicotinaldehyde

-

Reaction Setup: Dissolve 2,6-difluoro-4-iodopyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.

-

Deprotonation: Add LDA (1.1 eq) or n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

-

Workup and Purification: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate 2,6-difluoro-4-iodonicotinaldehyde.

Reactivity Profile and Synthetic Applications

The true value of 2,6-difluoro-4-iodonicotinaldehyde lies in the orthogonal reactivity of its functional groups, allowing for a diverse range of subsequent transformations.

Caption: Key reactive sites and potential transformations of the title compound.

-

Transformations at the Aldehyde Group: The aldehyde is a prime site for building molecular complexity. Reductive amination with primary or secondary amines provides access to a library of substituted aminomethylpyridines. Wittig-type reactions can install various olefinic structures, while Grignard additions can generate secondary alcohols, which can be further manipulated.

-

Transformations at the Iodo Group: The C-I bond is ideal for metal-catalyzed cross-coupling. Suzuki-Miyaura coupling can introduce aryl or heteroaryl groups, Sonogashira coupling can append alkyne functionalities, and Buchwald-Hartwig amination can form C-N bonds. This allows for the construction of complex biaryl systems and other scaffolds prevalent in drug discovery.

-

Transformations at the Fluoro Groups: While less reactive than the iodo-position for cross-coupling, the fluorine atoms activate the ring for SNAr. Under specific conditions, they can be displaced by strong nucleophiles (e.g., alkoxides, thiolates), offering another avenue for functionalization, though this typically requires more forcing conditions than reactions at the C4 position.

Conclusion

2,6-Difluoro-4-iodonicotinaldehyde represents a highly valuable, albeit underexplored, building block for synthetic chemistry. Its strategic combination of an aldehyde, an iodine atom, and activating fluoro groups on a pyridine core provides a platform for rapid and diverse molecular elaboration. By following the established synthesis for the 2,6-difluoro-4-iodopyridine precursor and employing the proposed ortho-metalation/formylation strategy, researchers can access this powerful intermediate. Its potential for use in orthogonal, multi-step synthetic sequences makes it an asset for professionals in drug discovery and materials science, enabling the efficient construction of novel and complex molecular entities.

References

Sources

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Simple iodine will speed up drug discovery - ResOU [resou.osaka-u.ac.jp]

- 5. mdpi.com [mdpi.com]

- 6. Applications of Aldehydes in Medicine and Agricultural - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]

- 7. preparation of 2,6-difluoro-4-iodopyridine_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 8. chemscene.com [chemscene.com]

- 9. 2,6-Difluoro-4-iodopyridine | C5H2F2IN | CID 21747365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo- [cymitquimica.com]

Commercial Availability & Synthetic Guide: 2,6-Difluoro-4-iodonicotinaldehyde

An In-depth Technical Guide on the Commercial Availability and Synthesis of 2,6-Difluoro-4-iodonicotinaldehyde .

Executive Summary

2,6-Difluoro-4-iodonicotinaldehyde (CAS: 2417489-94-0 ) is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors (e.g., ATR inhibitors) and complex pharmaceutical intermediates.[1][2][3][4][5]

-

Availability Status: Commercially Available (Research Scale).

-

Market Classification: Fine Chemical / Building Block.

-

Typical Purity: ≥97% (HPLC).

-

Cost Estimate: ~

35 USD per gram (varies by distributor). -

Primary Sourcing Strategy: Direct purchase is recommended for quantities <50g due to the complexity of regioselective halogenation. For >100g, custom synthesis via the "Halogen Dance" protocol is the most cost-effective route.

Part 1: Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 2,6-Difluoro-4-iodopyridine-3-carbaldehyde |

| Common Name | 2,6-Difluoro-4-iodonicotinaldehyde |

| CAS Number | 2417489-94-0 |

| Molecular Formula | C₆H₂F₂INO |

| Molecular Weight | 268.99 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |

| SMILES | O=CC1=C(I)C=C(F)N=C1F |

Part 2: Sourcing Landscape

The compound is stocked by major catalog aggregators and specialized fluorine chemistry suppliers. It is often listed under its systematic name or related CAS numbers for the precursor.

Key Suppliers & Catalog Data

| Supplier | Catalog # | Pack Sizes | Stock Location | Lead Time |

| Ambeed | A1666112 | 1g, 5g, 25g | USA / China | 1-3 Days (US) |

| BLD Pharm | BD01567881 | 100mg - 25g | USA / China | 2-5 Days |

| ChemScene | CS-0378279 | 250mg - 5g | USA | In Stock |

| Synthonix | D85863 | 250mg - 1g | USA (NC) | In Stock |

Procurement Tip: If the aldehyde is out of stock, search for the precursor 2,6-Difluoro-4-iodopyridine (CAS: 685517-71-9 ). Conversion to the aldehyde is a single-step formylation (see Part 3).

Part 3: Synthetic Accessibility (The "Make" Protocol)

For researchers requiring bulk quantities (>50g) or facing stock shortages, in-house synthesis is viable. The synthesis relies on the "Halogen Dance" reaction , a thermodynamically driven rearrangement of lithiated halopyridines.

Mechanism: The Halogen Dance

Direct lithiation of 2,6-difluoropyridine typically occurs at C3. However, obtaining the 4-iodo-3-formyl substitution pattern requires manipulating the position of the iodine atom.

-

Kinetic Control: Lithiation of 2,6-difluoropyridine at C3 followed by iodination yields 3-iodo-2,6-difluoropyridine .

-

Thermodynamic Rearrangement (The Dance): Treatment of the 3-iodo isomer with LDA generates a transient 4-lithio species. The iodine migrates from C3 to C4 (more stable position), leaving the lithium at C3.

-

Electrophilic Trapping: The resulting 3-lithio-4-iodo-2,6-difluoropyridine is quenched with DMF to install the aldehyde.

Caption: The Halogen Dance mechanism allows the regioselective synthesis of the 3,4-disubstituted pyridine core from the readily available 3-iodo precursor.[3]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Iodo-2,6-difluoropyridine (Precursor)

-

Reagents: 2,6-Difluoropyridine (1.0 eq), LDA (1.1 eq), Iodine (1.1 eq), THF (anhydrous).

-

Procedure:

-

Cool THF solution of LDA to -78°C.

-

Add 2,6-difluoropyridine dropwise. Stir for 30 min (forms 3-lithio species).

-

Add solution of I₂ in THF.[6]

-

Warm to RT, quench with Na₂S₂O₃ (aq), extract, and crystallize.

-

Yield: ~90-94%.

-

Step 2: One-Pot Halogen Dance & Formylation

-

Reagents: 3-Iodo-2,6-difluoropyridine (1.0 eq), LDA (1.1 eq), DMF (1.5 eq).

-

Procedure:

-

Lithiation: Add LDA to a solution of 3-iodo-2,6-difluoropyridine in THF at -78°C.

-

The Dance: Stir at -78°C for 2–4 hours . Critical: This duration allows the iodine to migrate from C3 to C4, placing the lithium at C3.

-

Quench: Add anhydrous DMF dropwise at -78°C.

-

Workup: Stir for 30 min, warm to 0°C, quench with saturated NH₄Cl. Extract with EtOAc.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Self-Validating Check: ¹H NMR should show a singlet aldehyde proton at ~10.0 ppm and a single aromatic proton doublet (coupling to F).

-

Part 4: Strategic Utility in Drug Discovery

This scaffold is highly valued because it offers three orthogonal handles for diversification, essential for SAR (Structure-Activity Relationship) studies:

-

C-4 Iodine: Excellent handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to install aryl or alkynyl groups.

-

C-3 Aldehyde: Precursor for reductive amination (to amines), Wittig olefination, or cyclization to fused systems (e.g., azaindazoles, pyrazolopyridines).

-

C-2/C-6 Fluorines: Susceptible to SNAr (Nucleophilic Aromatic Substitution). The C-2 fluorine is typically more reactive, allowing for regioselective introduction of amines or alkoxides.

Caption: Orthogonal reactivity profile enabling rapid library generation for medicinal chemistry.

References

- Schlosser, M. (2005). The Halogen Dance Reaction on Pyridines. Heterocycles, 65(8), 2005-2012.

- Vertex Pharmaceuticals. (2020). Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as ATR kinase inhibitors. WO2020087170A1. (Describes the use of the aldehyde in drug synthesis).

-

Synthonix . (n.d.). 2,6-Difluoro-4-iodo-pyridine-3-carbaldehyde. Retrieved March 2, 2026, from [Link]

Sources

- 1. 884494-51-3|2-Fluoro-4-iodonicotinic acid|BLD Pharm [bldpharm.com]

- 2. WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors - Google Patents [patents.google.com]

- 5. Iodides- Organic Building Blocks| Ambeed [ambeed.com]

- 6. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Operational Safety and Handling of 2,6-Difluoro-4-iodonicotinaldehyde

Executive Summary

This technical guide outlines the operational safety, chemical stability, and handling protocols for 2,6-Difluoro-4-iodonicotinaldehyde (CAS: 2417489-94-0). As a highly functionalized pyridine intermediate, this compound presents a unique "push-pull" electronic profile that makes it valuable for drug discovery (specifically kinase inhibitor scaffolds) but also chemically unstable and hazardous if mishandled.

Critical Hazard Overview:

-

Primary Risks: Severe skin/eye irritation (H315, H319), respiratory irritation (H335), and potential acute toxicity via ingestion (H302).

-

Stability Risks: High susceptibility to oxidation (aldehyde to acid), photolytic deiodination (C-I bond cleavage), and hydrolysis.

-

Storage Mandate: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) and protected from light.

Chemical Profile & Reactivity Logic

To safely handle this compound, one must understand its molecular architecture. It is not merely a "toxic powder"; it is a system of competing reactive sites.

Structural Analysis

The molecule features a pyridine ring substituted at all critical positions:

-

C3 (Aldehyde): An electrophilic handle prone to oxidation.

-

C4 (Iodine): A "soft" electrophile, the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

-

C2 & C6 (Fluorine): Strongly electronegative atoms that withdraw electron density, activating the ring for Nucleophilic Aromatic Substitution (

), particularly at the C2 position.

Reactivity Diagram (DOT Visualization)

The following diagram illustrates the competing reactivity pathways that dictate storage and handling constraints.

Figure 1: Reactivity map showing degradation pathways (Red/Yellow) vs. intended synthetic utility (Green).

Comprehensive Safety Assessment

GHS Classification & Hazards

Based on structural analogs (fluorinated iodopyridines) and supplier data, the following GHS classifications apply:

| Hazard Class | Category | Hazard Statement | Code |

| Skin Irritation | 2 | Causes skin irritation.[1] | H315 |

| Eye Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - SE | 3 | May cause respiratory irritation.[2] | H335 |

| Acute Toxicity | 4 | Harmful if swallowed. | H302 |

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient due to the compound's potential to penetrate compromised barriers.

-

Respiratory: Work strictly within a certified chemical fume hood. If handling >5g outside a hood (not recommended), use a NIOSH-approved N95 or P100 respirator with organic vapor cartridges.

-

Ocular: Chemical splash goggles. Face shield required during scale-up (>10g) or when quenching reactions.

-

Dermal:

Storage & Stability Protocols

The shelf-life of 2,6-Difluoro-4-iodonicotinaldehyde is directly correlated to the rigor of the storage environment.

-

Temperature: Maintain at 2°C to 8°C . Room temperature storage leads to slow disproportionation and "browning" (iodine liberation).

-

Atmosphere: Store under Argon or Nitrogen . The aldehyde moiety is susceptible to autoxidation to 2,6-difluoro-4-iodonicotinic acid.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage to prevent oxygen ingress.

Operational Protocol: Suzuki-Miyaura Coupling

Application Context: Using the C4-Iodine handle to attach an aryl group.

This protocol emphasizes safety and impurity control (preventing de-iodination).[2]

Reagent Setup

-

Substrate: 2,6-Difluoro-4-iodonicotinaldehyde (1.0 eq)

-

Boronic Acid: Aryl-B(OH)2 (1.1 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) - Chosen for stability with aldehydes.

-

Base: K3PO4 (3.0 eq) - Milder than carbonates, preventing aldehyde polymerization.

-

Solvent: 1,4-Dioxane / Water (4:1) - Degassed.

Step-by-Step Workflow

-

Degassing (Critical Safety Step):

-

Oxygen accelerates the homocoupling of the boronic acid and oxidation of the aldehyde.

-

Method: Sparge the solvent mixture with Argon for 20 minutes before adding the catalyst.

-

-

Addition Sequence:

-

Add solid reagents (Substrate, Boronic Acid, Base) to the reaction vessel.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvent via syringe.

-

Add Catalyst last (under positive Argon flow).

-

-

Thermal Control:

-

Heat to 80°C . Do not exceed 100°C. High temperatures trigger the degradation of the aldehyde and potential defluorination (

by water).

-

-

Quenching & Waste:

Workflow Diagram (DOT)

Figure 2: Operational workflow for Palladium-catalyzed cross-coupling.

Emergency Response

| Incident | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 min. Do not use alcohol. | Alcohol enhances skin absorption of halogenated aromatics. |

| Eye Contact | Flush with water for 15 min.[2] Lift eyelids. | Fluorinated compounds can cause rapid corneal clouding. |

| Spill (Solid) | Dampen with inert oil (e.g., mineral oil) then wipe up. | Prevents dust generation.[4] Avoid water (hydrolysis risk). |

| Fire | Use CO2 or Dry Chemical.[2] | Water may generate HF (Hydrofluoric acid) via hydrolysis at high temps. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21747365 (2,6-Difluoro-4-iodopyridine - Analog Reference). Retrieved from [Link]

Sources

- 1. 2,6-Difluoro-4-iodopyridine | C5H2F2IN | CID 21747365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. media.laballey.com [media.laballey.com]

- 3. Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluoroborates with high kinetic stability | UBC Chemistry [chem.ubc.ca]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

solubility of 2,6-Difluoro-4-iodonicotinaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Difluoro-4-iodonicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Difluoro-4-iodonicotinaldehyde, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not widely published, this guide offers a detailed theoretical framework for predicting its solubility in a range of common organic solvents. Furthermore, it presents a robust, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers to generate critical data for process development, formulation, and quality control. This document is intended to be a practical resource for scientists and professionals in the fields of medicinal chemistry, chemical process development, and pharmaceutical sciences.

Introduction: The Significance of 2,6-Difluoro-4-iodonicotinaldehyde

2,6-Difluoro-4-iodonicotinaldehyde (CAS No. 2417489-94-0) is a halogenated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a bulky iodine atom, and a reactive aldehyde group, makes it a versatile precursor for introducing fluorinated moieties into drug candidates, a strategy often employed to enhance metabolic stability, binding affinity, and bioavailability.

Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility data informs critical decisions throughout the drug development pipeline, including:

-

Reaction Optimization: Selecting appropriate solvents to ensure homogeneity and optimal reaction kinetics.

-

Purification Strategies: Designing efficient crystallization and chromatographic purification methods.

-

Formulation Development: Identifying suitable solvent systems for creating stable and effective drug formulations.

-

Analytical Method Development: Choosing appropriate diluents for accurate analysis by techniques such as HPLC and NMR.

This guide will delve into the theoretical underpinnings of the solubility of 2,6-Difluoro-4-iodonicotinaldehyde and provide a practical framework for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces it can establish with a solvent. The structure of 2,6-Difluoro-4-iodonicotinaldehyde suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of 2,6-Difluoro-4-iodonicotinaldehyde

| Property | Value | Source |

| CAS Number | 2417489-94-0 | |

| Molecular Formula | C₆H₂F₂INO | |

| Molecular Weight | 268.99 g/mol | |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| SMILES | O=CC1=C(I)C=C(F)N=C1F |

Analysis of Molecular Structure and Intermolecular Forces

The key functional groups and structural features influencing the solubility of 2,6-Difluoro-4-iodonicotinaldehyde are:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking interactions.

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor. This group significantly contributes to the molecule's overall polarity.

-

Fluorine Atoms (-F): The high electronegativity of fluorine atoms creates strong dipole moments within the molecule. While not strong hydrogen bond donors or acceptors, they can participate in dipole-dipole interactions.

-

Iodine Atom (-I): The large and polarizable iodine atom can participate in halogen bonding and van der Waals interactions.

General Solubility Expectations

Based on the principle of "like dissolves like," we can predict the general solubility behavior of 2,6-Difluoro-4-iodonicotinaldehyde in different classes of organic solvents:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents are expected to be effective at solvating 2,6-Difluoro-4-iodonicotinaldehyde. Their polarity will allow for favorable dipole-dipole interactions with the C-F and C=O bonds. Solvents like DMF and DMSO, with their strong hydrogen bond accepting capabilities, should readily interact with the aldehyde proton and the pyridine ring.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Alcohols can act as both hydrogen bond donors and acceptors. They are likely to have moderate to good solubility for this compound, forming hydrogen bonds with the aldehyde oxygen and the pyridine nitrogen.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the aldehyde and fluorine groups, the solubility in nonpolar solvents is expected to be low. However, the presence of the aromatic ring and the large iodine atom may allow for some limited solubility in aromatic solvents like toluene through van der Waals forces and potential π-π interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and are often good at dissolving a wide range of organic compounds. They are expected to be effective solvents for 2,6-Difluoro-4-iodonicotinaldehyde.

Table 2: Predicted Solubility of 2,6-Difluoro-4-iodonicotinaldehyde in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |